Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[({[1-(ACETYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene ring, a carbothioyl group, and a trichloroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({[1-(ACETYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({[1-(ACETYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
METHYL 2-[({[1-(ACETYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[({[1-(ACETYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A simpler compound with similar functional groups but lacking the benzothiophene ring.
Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside: Another compound with an acetylamino group but different overall structure and properties.
Uniqueness
METHYL 2-[({[1-(ACETYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzothiophene ring, a carbothioyl group, and a trichloroethyl moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .
Properties
Molecular Formula |
C15H18Cl3N3O3S2 |
---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
methyl 2-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C15H18Cl3N3O3S2/c1-7(22)19-13(15(16,17)18)21-14(25)20-11-10(12(23)24-2)8-5-3-4-6-9(8)26-11/h13H,3-6H2,1-2H3,(H,19,22)(H2,20,21,25) |
InChI Key |
PVXVDQXBDOSIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Origin of Product |
United States |
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